molecular formula C16H17N3O2 B5039142 N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide

N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B5039142
M. Wt: 283.32 g/mol
InChI Key: WPFLSZAEHLKFSN-UHFFFAOYSA-N
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Description

N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a 3,5-dimethylphenyl group and a pyridin-4-ylmethyl group attached to the oxamide moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 3,5-dimethylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide would likely follow similar synthetic routes but on a larger scale. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide
  • N’-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
  • N’-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Uniqueness

N’-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridin-4-ylmethyl group. These structural features may influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-3-5-17-6-4-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLSZAEHLKFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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